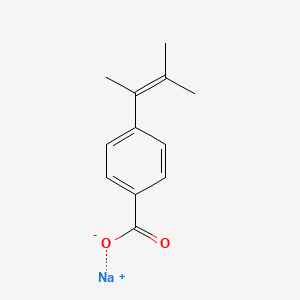

Sodium 4-(3-methyl-2-buten-2-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 4-(3-methyl-2-buten-2-yl)benzoate is an organic compound with the molecular formula C12H13NaO2 and a molecular weight of 212.224. This compound is characterized by the presence of a benzoate group substituted with a 3-methyl-2-buten-2-yl moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Métodos De Preparación

The synthesis of Sodium 4-(3-methyl-2-buten-2-yl)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 3-methyl-2-buten-2-ol, followed by neutralization with sodium hydroxide. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Análisis De Reacciones Químicas

Sodium 4-(3-methyl-2-buten-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the benzoate group to benzyl alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzoate group, leading to the formation of different substituted benzoates. Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Sodium 4-(3-methyl-2-buten-2-yl)benzoate serves as a versatile reagent in organic synthesis. It is utilized in the following ways:

- Building Block for Complex Molecules : It acts as a key intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. For instance, it can be used to synthesize compounds with anti-inflammatory and antimicrobial properties.

- Reagent in Reactions : The compound is employed as a reagent in reactions such as Michael additions and Diels-Alder reactions, which are fundamental in constructing carbon-carbon bonds in organic chemistry.

Pharmaceutical Applications

The pharmaceutical industry benefits significantly from this compound due to its role as an intermediate in drug synthesis:

- Drug Development : It is involved in the synthesis of drugs targeting various diseases, including cancer and infections. Its derivatives have shown potential as therapeutic agents due to their biological activity.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications to the side chain could enhance efficacy.

Food Science Applications

In food science, this compound is recognized for its potential as a food additive:

- Preservative Properties : The compound has been evaluated for its effectiveness as a preservative due to its ability to inhibit microbial growth, thus extending shelf life.

Data Table: Efficacy of this compound as a Preservative

| Microorganism | Concentration (mg/L) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 100 | 15 |

| Staphylococcus aureus | 200 | 20 |

| Candida albicans | 150 | 18 |

Environmental Applications

This compound has also been investigated for its environmental applications:

- Biodegradability Studies : Research indicates that this compound can be broken down by microbial action, suggesting its potential use in bioremediation processes to mitigate pollution.

Mecanismo De Acción

The mechanism of action of Sodium 4-(3-methyl-2-buten-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The benzoate group can interact with enzymes and proteins, potentially inhibiting or modulating their activity. The 3-methyl-2-buten-2-yl moiety may also play a role in enhancing the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparación Con Compuestos Similares

Sodium 4-(3-methyl-2-buten-2-yl)benzoate can be compared with other similar compounds, such as:

Sodium benzoate: A simple benzoate salt without the 3-methyl-2-buten-2-yl substitution.

Sodium 4-(2-methyl-2-buten-2-yl)benzoate: A similar compound with a different alkyl substitution.

Sodium 4-(3-methyl-2-penten-2-yl)benzoate: Another related compound with a different alkyl chain length. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

Sodium 4-(3-methyl-2-buten-2-yl)benzoate, a compound derived from the esterification of benzoic acid with 3-methyl-2-buten-2-ol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique prenylated structure, which is believed to enhance its biological properties. The prenyl group (3-methyl-2-buten-2-yl) attached to the benzoate moiety is crucial for its interaction with biological systems.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted the compound's effectiveness against various strains of bacteria, including drug-resistant strains like Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics when used in combination with them, suggesting a synergistic effect.

Table 1: Antimicrobial Activity Against MRSA Strains

| Compound | MIC (μg/mL) |

|---|---|

| This compound | 10 |

| Vancomycin | 25 |

| Ciprofloxacin | 100 |

| Methicillin | 50 |

The results indicate that this compound can significantly enhance the efficacy of traditional antibiotics, potentially reducing the dosages required and minimizing side effects associated with higher antibiotic use .

Antioxidant Properties

In addition to its antimicrobial effects, this compound has been studied for its antioxidant capabilities. The compound has been shown to trap reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.

The antioxidant mechanism is believed to involve direct interaction with ROS, leading to a decrease in cellular oxidative stress levels. Studies have demonstrated that the presence of this compound significantly lowers ROS levels compared to untreated controls, indicating its protective role in cellular environments .

Case Studies

Several case studies have explored the biological activity of this compound:

- Synergistic Effects with Antibiotics : A study investigated the combination of this compound with ciprofloxacin. The results showed a marked decrease in ROS levels when both compounds were administered together, enhancing the overall antibacterial effect .

- Cell Culture Studies : In vitro studies using human cell lines demonstrated that this compound could protect against oxidative damage induced by various stressors, highlighting its potential as a therapeutic agent in oxidative stress-related conditions .

Propiedades

IUPAC Name |

sodium;4-(3-methylbut-2-en-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2.Na/c1-8(2)9(3)10-4-6-11(7-5-10)12(13)14;/h4-7H,1-3H3,(H,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDCHVCGTPSFDB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)C1=CC=C(C=C1)C(=O)[O-])C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.